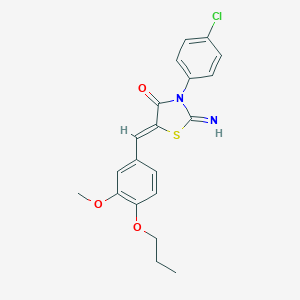
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for investigating various biological processes.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes involved in cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties. This compound has been shown to exhibit a wide range of biological activities, making it a valuable tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound, as it may pose a risk to human health.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one involves the reaction of 4-chlorobenzaldehyde, 3-methoxy-4-propoxybenzylamine, and thiourea in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization.
Eigenschaften
Produktname |
3-(4-Chlorophenyl)-2-imino-5-(3-methoxy-4-propoxybenzylidene)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C20H19ClN2O3S |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
(5Z)-3-(4-chlorophenyl)-2-imino-5-[(3-methoxy-4-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-10-26-16-9-4-13(11-17(16)25-2)12-18-19(24)23(20(22)27-18)15-7-5-14(21)6-8-15/h4-9,11-12,22H,3,10H2,1-2H3/b18-12-,22-20? |
InChI-Schlüssel |
ZDCJFNFTCGPGHD-OUCYFQBSSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[(E)-{2-[(4-methylphenyl)carbamoyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B302703.png)


![{4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B302710.png)
![[[(Z)-(5-methylimidazol-4-ylidene)methyl]amino]thiourea](/img/structure/B302711.png)
![2-[2-[(Z)-[5-(4-ethoxyanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302712.png)
![ethyl (2Z)-5-(4-fluorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302714.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302717.png)
![4-{5-[(1-(4-ethylphenyl)-3-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B302720.png)
![2-[4-[(Z)-[5-(4-chloroanilino)-4-ethoxycarbonyl-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302721.png)
![4-{2,5-dimethyl-3-[(1-methyl-4,6-dioxo-3-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302722.png)
![ethyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302725.png)
![2-[4-[(Z)-[4-ethoxycarbonyl-5-(4-methoxyanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B302726.png)
![ethyl 2-(3-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302727.png)